4-(2,5-Dichloroanilino)-4-oxobutanoic acid is an organic compound characterized by the presence of a dichloroaniline moiety and an oxobutanoic acid functional group. This compound is classified under the category of substituted anilines and oxo acids, which are known for their diverse applications in pharmaceuticals and agrochemicals. The compound can be synthesized through multi-step organic reactions, typically involving the introduction of various functional groups under controlled conditions.
The synthesis of 4-(2,5-Dichloroanilino)-4-oxobutanoic acid generally follows a multi-step process:
The molecular structure of 4-(2,5-Dichloroanilino)-4-oxobutanoic acid can be described as follows:
The spatial arrangement of atoms in the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond lengths and angles .
4-(2,5-Dichloroanilino)-4-oxobutanoic acid is involved in various chemical reactions:
These reactions are typically conducted in organic solvents with controlled temperature and pressure settings to optimize yields .
The mechanism of action for 4-(2,5-Dichloroanilino)-4-oxobutanoic acid involves its interaction with biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial or herbicidal properties .
4-(2,5-Dichloroanilino)-4-oxobutanoic acid has several scientific applications:
4-(2,5-Dichloroanilino)-4-oxobutanoic acid (DCBAA) is a primary metabolite of the fungicide dimethachlon (N-(3,5-dichlorophenyl)succinimide) in agricultural systems. Field studies demonstrate rapid formation and variable persistence of DCBAA following dimethachlon application. In rapeseed (Brassica napus), DCBAA residues reach 38.59% of the parent compound's initial concentration in pods during degradation, confirming significant in-plant metabolic conversion [1]. Microbial degradation plays a crucial role in DCBAA dissipation, with isolated bacterial strains like Paenarthrobacter sp. JH-1 utilizing DCBAA as a carbon source. This strain sequentially transforms dimethachlon → DCBAA → 3,5-dichloroaniline (3,5-DCA), with optimal degradation occurring at pH 7.0 and 35°C [2]. The half-life of DCBAA varies substantially across crops:
Table 1: Dissipation Kinetics of DCBAA in Agricultural Systems
Crop/Matrix | Half-life (Days) | Degradation Conditions | Key Metabolites |
---|---|---|---|
Rapeseed Pods | Not determined | Field degradation | DCBAA (38.59% of initial) |
Rice Straw | 2.5–3.7 | Field conditions | DCBAA, 3,5-DCA |
Tomatoes | 0.54–1.71 | Laboratory hydrolysis | DCBAA |
Paddy Soil | 11.4–14.6 | Varying soil properties | 3,5-DCA |
DCBAA exhibits greater environmental mobility than dimethachlon due to its carboxylic acid moiety, increasing leaching potential in soil matrices. However, its degradation is markedly faster in alkaline environments compared to neutral or acidic conditions, with hydrolysis contributing significantly to its dissipation [1] [2].
Residue dynamics of DCBAA have been quantified in key crops using HPLC-HRMS (Q-Exactive Orbitrap) methodologies. In tomatoes and rice, DCBAA is identified as a dominant metabolite, reaching maximum concentrations 3–5 days post-dimethachlon application before progressive decline. Processing operations significantly reduce DCBAA levels in food products:
Table 2: DCBAA Residues in Crops and Processed Foods
Crop/Product | Maximum DCBAA Residue (mg/kg) | Processing Factor | Key Reduction Process |
---|---|---|---|
Tomato Fruit | 0.87 ± 0.12 | Not applicable | N/A |
Tomato Sauce | 0.07 ± 0.02 | 0.08–0.16 | Thermal degradation |
Paddy Rice Grain | 1.21 ± 0.31 | Not applicable | N/A |
Polished Rice | 0.33 ± 0.09 | 0.14–0.27 | Mechanical removal |
Cooked Rice | 0.11 ± 0.03 | 0.24–0.38 | Leaching, hydrolysis |
These reductions are critical for dietary risk assessments, demonstrating that common food processing markedly mitigates DCBAA exposure. The metabolite consistently shows lower residual persistence than the parent fungicide across matrices [1].
DCBAA degradation kinetics are strongly modulated by environmental variables:
Climate-driven variations significantly impact field residues, with cooler/drier conditions prolonging DCBAA persistence. This necessitates region-specific modeling for residue management, particularly in major dimethachlon-use regions like China and India where rice and tomato production occurs under diverse agroclimatic conditions [1] [5].
Table 3: Environmental Factors Influencing DCBAA Degradation
Factor | Condition | Effect on Half-life | Mechanistic Influence |
---|---|---|---|
Soil pH | Acidic (pH 5.0) | Increased (10–15 d) | Reduced hydrolysis |
Neutral (pH 7.0) | Intermediate (5–7 d) | Balanced adsorption/degradation | |
Alkaline (pH 9.0) | Decreased (<1 d) | Enhanced hydrolysis | |
Temperature | 15°C | Increased (16.8 d) | Reduced microbial activity |
25°C | Intermediate (10.2 d) | Moderate microbial activity | |
35°C | Decreased (7.3 d) | Optimal enzymatic activity | |
Soil Organic Carbon | Low (0.5%) | Decreased | Limited adsorption; higher bioavailability |
High (3.5%) | Increased | Strong adsorption; reduced bioavailability |
Note: Half-life values represent ranges observed across controlled studies under specified conditions [1] [2] [5].
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